Phosphatidylethanolamine
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Overview
Description
Phosphatidylethanolamine is a class of phospholipids found in biological membranes. It is a vital component of cell membranes, contributing to their structural integrity and fluidity. This compound is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group .
Preparation Methods
Phosphatidylethanolamine can be synthesized through various methods. One common synthetic route involves the addition of cytidine diphosphate-ethanolamine to diglycerides, releasing cytidine monophosphate . Another method involves the use of intermediates, such as those represented by specific chemical formulas, which undergo reactions under mild conditions with high selectivity . Industrial production methods often involve solvent extraction and enzymatic modification .
Chemical Reactions Analysis
Phosphatidylethanolamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytidine diphosphate-ethanolamine and S-adenosyl methionine . Major products formed from these reactions include phosphatidylcholines, which are produced by the methylation of the amine group of phosphatidylethanolamines .
Scientific Research Applications
Phosphatidylethanolamine has numerous scientific research applications across various fields:
Mechanism of Action
Phosphatidylethanolamine acts as a ‘chaperone’ to help membrane proteins correctly fold their tertiary structures, ensuring proper function . It also plays a role in the assembly of lactose permease and other membrane proteins . Additionally, this compound is involved in the regulation of membrane curvature and the secretion of lipoproteins in the liver .
Comparison with Similar Compounds
- Phosphatidylcholine
- Phosphatidylinositol
- Phosphatidylserine
Phosphatidylethanolamine stands out due to its significant role in various biological pathways and its unique structural properties that influence membrane dynamics .
Properties
CAS No. |
1334474-30-4 |
---|---|
Molecular Formula |
C9H18NO8P |
Molecular Weight |
299.21 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
CFWRDBDJAOHXSH-SECBINFHSA-N |
SMILES |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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